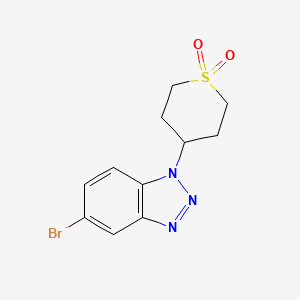
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety substituted with a bromine atom and a thiane-1,1-dione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Bromination: The benzotriazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiane-1,1-dione Attachment: The brominated benzotriazole is reacted with a thiane-1,1-dione precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiane-1,1-dione group can undergo oxidation or reduction reactions to form different sulfur-containing functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzotriazoles.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or other sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-bromo-1H-1,2,3-benzotriazole: Contains the bromine-substituted benzotriazole moiety but lacks the thiane-1,1-dione group.
1H-1,2,3-benzotriazole: The parent benzotriazole compound without any substitutions.
Uniqueness
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the bromine-substituted benzotriazole and the thiane-1,1-dione group. This unique structure may confer specific reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C11H12BrN3O2S |
|---|---|
Molekulargewicht |
330.20 g/mol |
IUPAC-Name |
4-(5-bromobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
InChI-Schlüssel |
PQPNXMQVRFCQIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


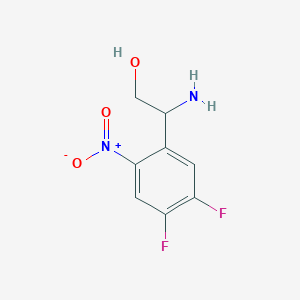
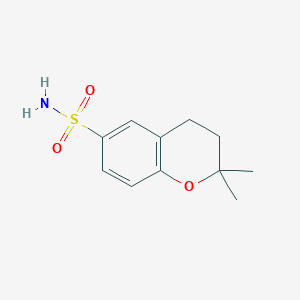
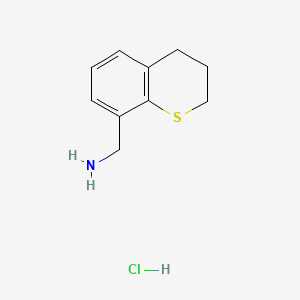
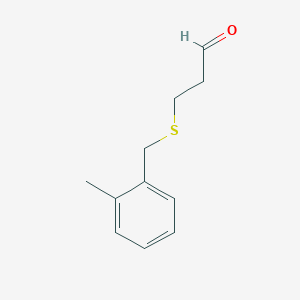
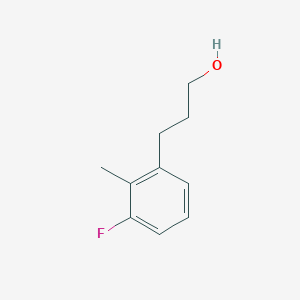

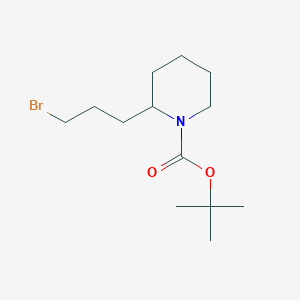

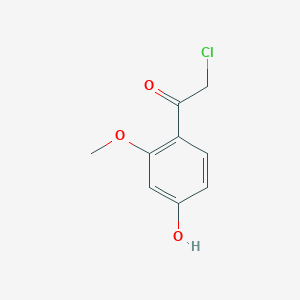
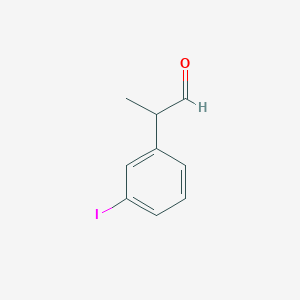



![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
